3-Bromo-6-chloro-7-methylchromen-4-one
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Overview
Description
3-Bromo-6-chloro-7-methylchromen-4-one: is a chemical compound with the molecular formula C10H6BrClO2 and a molecular weight of 273.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one typically involves the bromination and chlorination of a suitable chromen-4-one precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a chromen-4-one derivative, such as 7-methylchromen-4-one.
Bromination: The starting material is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-7-methylchromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted chromen-4-one derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydrochromen-4-one derivatives.
Scientific Research Applications
3-Bromo-6-chloro-7-methylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-7-methylchromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as the PI3K/Akt pathway, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chlorochromone
- 6-Chloro-7-methylchromanone
- 6-Chloro-5-methylchromanone
- 6-Bromo-4-chloro-7-methylquinoline
Uniqueness
3-Bromo-6-chloro-7-methylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups on the chromen-4-one scaffold makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-6-chloro-7-methylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIBGQLPWNJLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350991 |
Source
|
Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-48-6 |
Source
|
Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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